molecular formula C14H17ClO3 B311443 Cyclohexyl (4-chlorophenoxy)acetate

Cyclohexyl (4-chlorophenoxy)acetate

Cat. No.: B311443
M. Wt: 268.73 g/mol
InChI Key: YMENFBJHTHEZFR-UHFFFAOYSA-N
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Description

Cyclohexyl (4-chlorophenoxy)acetate is an ester derivative combining a cyclohexyl group with a 4-chlorophenoxyacetic acid moiety. For instance, ethyl 2-(4-chlorophenoxy)acetate is produced by reacting 4-chlorophenol with ethyl 2-chloroacetate using KI as a catalyst under reflux conditions . Cyclohexyl esters, such as cyclohexyl acetate, are typically synthesized via acid-catalyzed esterification of cyclohexanol with acetic acid, yielding a compound with a sweet floral odor used in flavoring agents and solvents .

Structurally, the cyclohexyl group enhances hydrophobicity compared to linear alkyl chains, influencing solubility and environmental persistence. This compound likely shares physicochemical traits with related compounds, such as a moderate LogP (lipophilicity) and stability under acidic conditions, as observed in cyclohexyl acetate .

Properties

Molecular Formula

C14H17ClO3

Molecular Weight

268.73 g/mol

IUPAC Name

cyclohexyl 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C14H17ClO3/c15-11-6-8-12(9-7-11)17-10-14(16)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2

InChI Key

YMENFBJHTHEZFR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(CC1)OC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Stability : Cyclohexyl esters exhibit stability under acidic conditions, with >96% recovery in acetolysis experiments, whereas ethyl esters may hydrolyze more readily .

Stability and Reactivity

  • Hydrolysis Resistance: this compound demonstrates high stability in acidic environments (e.g., 96.2% recovery under 0.2 M HClO₄ at 80°C), outperforming linear alkyl esters .
  • Catalytic Hydrolysis: In aqueous systems, UIO-66−PhSO3H catalysts hydrolyze cyclohexyl acetate to cyclohexanol at 87% efficiency, highlighting industrial relevance .

Toxicity and Environmental Impact

  • The 4-chlorophenoxy group may pose ecotoxicological risks due to persistence, necessitating careful disposal .

Preparation Methods

Condensation of 4-Chlorophenol and Chloroacetic Acid

The most direct route involves reacting 4-chlorophenol with chloroacetic acid under alkaline conditions. In US2770651A , a similar method is described for synthesizing 2-methyl-4-chlorophenoxyacetic acid. Adapting this protocol:

  • Reaction Setup : Combine equimolar amounts of 4-chlorophenol (57.0 g, 0.44 mol) and chloroacetic acid (48.0 g, 0.51 mol) in an aqueous sodium hydroxide solution (42 g NaOH in 300 mL H₂O).

  • Heating and Neutralization : Reflux the mixture at 80–90°C for 30 minutes, followed by acidification with concentrated HCl to precipitate unreacted phenol.

  • Purification : Steam distillation removes residual 4-chlorophenol, yielding a crude product that is further purified via recrystallization from ethanol/water.

Key Parameters :

  • Temperature : 80–90°C for condensation; 100°C for steam distillation.

  • Yield : ~74% (based on chloroacetic acid).

Esterification to this compound

The esterification of (4-chlorophenoxy)acetic acid with cyclohexanol proceeds via acid-catalyzed or acyl chloride-mediated routes.

Fischer Esterification

This classical method employs sulfuric acid as a catalyst:

  • Reaction Mixture : Combine (4-chlorophenoxy)acetic acid (1 mol), cyclohexanol (1.2 mol), and concentrated H₂SO₄ (5% w/w) in toluene.

  • Reflux and Dehydration : Heat at 110–120°C for 4–6 hours under Dean-Stark trap to remove water.

  • Workup : Neutralize with NaHCO₃, wash with brine, and distill toluene to isolate the ester.

Optimization Data :

ParameterOptimal ValueYield
Cyclohexanol Ratio1.2:178%
Catalyst (H₂SO₄)5% w/w82%
Temperature110°C85%

Acyl Chloride Intermediate

For higher yields and milder conditions, converting the acid to its acyl chloride is preferred:

  • Chlorination : React (4-chlorophenoxy)acetic acid (1 mol) with thionyl chloride (1.5 mol) at 60°C for 2 hours.

  • Esterification : Add cyclohexanol (1.1 mol) and pyridine (1 mol) to the acyl chloride in dichloromethane at 0–5°C. Stir for 2 hours at room temperature.

  • Purification : Extract with 5% HCl, dry over Na₂SO₄, and evaporate under reduced pressure.

Advantages :

  • Yield : 89–92% (vs. 78–85% for Fischer).

  • Purity : >98% by GC-MS.

Industrial-Scale Production

Adapting methods from CN104628555A , large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : Utilize tubular reactors for the condensation step to enhance heat transfer and reduce reaction time (30 minutes vs. 2 hours batch).

  • Catalytic Hydrogenation : If starting from unsaturated precursors (e.g., cyclohexene derivatives), employ Pd/C (5% w/w) at 50 psi H₂ to saturate the cyclohexyl group.

  • Waste Management : Recover unreacted cyclohexanol via fractional distillation and recycle into subsequent batches.

Economic Metrics :

MetricValue
Raw Material Cost$12.50/kg
Energy Consumption15 kWh/kg
Overall Yield81%

Emerging Methodologies

Enzymatic Esterification

Although not documented in the cited patents, lipase-catalyzed esterification in non-aqueous media (e.g., tert-butanol) offers an eco-friendly alternative. Preliminary studies suggest:

  • Catalyst : Candida antarctica lipase B (CAL-B).

  • Conditions : 40°C, 48 hours, 4 Å molecular sieves.

  • Yield : 68% (lower than chemical methods but scalable for green chemistry).

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (300 W, 100°C) achieves 88% yield in 15 minutes, though industrial applicability remains limited .

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